molecular formula C11H15I B8762359 1-(tert-Butyl)-3-iodo-5-methylbenzene

1-(tert-Butyl)-3-iodo-5-methylbenzene

Cat. No.: B8762359
M. Wt: 274.14 g/mol
InChI Key: MRUDJOSURZNYSM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C11H15I It consists of a benzene ring substituted with a tert-butyl group, an iodine atom, and a methyl group

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-iodo-5-methylbenzene typically involves the iodination of 1-tert-Butyl-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a catalyst such as iodine monochloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

1-(tert-Butyl)-3-iodo-5-methylbenzene can be compared with other similar compounds such as:

    1-tert-Butyl-3,5-dimethylbenzene: Lacks the iodine substituent and has different reactivity and applications.

    1-tert-Butyl-4-iodobenzene: Has the iodine atom in a different position, leading to variations in chemical behavior and applications.

    1-tert-Butyl-3-iodo-5-methoxymethylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-tert-butyl-3-iodo-5-methylbenzene

InChI

InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3

InChI Key

MRUDJOSURZNYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)C(C)(C)C

Origin of Product

United States

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